N-(4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenyl)benzamide

Description

Molecular Architecture and Functional Group Analysis

Molecular Architecture

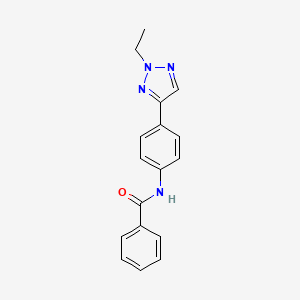

N-(4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenyl)benzamide (C₁₇H₁₆N₄O, molecular weight: 292.33 g/mol) consists of three primary structural components:

- A benzamide group (C₆H₅CONH–) linked via an amide bond to

- A para-substituted phenyl ring , which is further connected to

- A 2-ethyl-2H-1,2,3-triazol-4-yl heterocycle.

The triazole ring adopts a planar configuration due to aromatic delocalization, while the ethyl group at the N2 position introduces steric and electronic effects that modulate the compound’s reactivity. The amide bond (-NH-C=O) between the benzamide and phenyl groups contributes to hydrogen-bonding potential, a critical feature for biological interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆N₄O |

| Molecular Weight | 292.33 g/mol |

| IUPAC Name | N-[4-(2-ethyl-2H-1,2,3-triazol-4-yl)phenyl]benzamide |

| SMILES | CCN1N=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |

The amide linkage adopts a trans configuration, minimizing steric clashes between the benzamide’s carbonyl oxygen and the triazole-phenyl system. Density functional theory (DFT) calculations on analogous triazole derivatives suggest that the ethyl group slightly distorts the triazole ring’s planarity, increasing dipole moments and polar surface area.

Functional Group Interactions

- Triazole Ring : The 1,2,3-triazole core participates in π-π stacking and hydrogen bonding via its nitrogen atoms. The N2-ethyl group enhances lipophilicity, potentially improving membrane permeability compared to unsubstituted triazoles.

- Benzamide Group : The carbonyl oxygen (C=O) and amide proton (-NH-) engage in intermolecular hydrogen bonds, influencing crystallinity and solubility.

- Phenyl Spacer : The para-substituted phenyl ring ensures conjugation between the triazole and benzamide groups, stabilizing the molecule’s electronic structure.

Properties

CAS No. |

89221-06-7 |

|---|---|

Molecular Formula |

C17H16N4O |

Molecular Weight |

292.33 g/mol |

IUPAC Name |

N-[4-(2-ethyltriazol-4-yl)phenyl]benzamide |

InChI |

InChI=1S/C17H16N4O/c1-2-21-18-12-16(20-21)13-8-10-15(11-9-13)19-17(22)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,19,22) |

InChI Key |

IDPPRTNHRXFZDD-UHFFFAOYSA-N |

Canonical SMILES |

CCN1N=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenyl)benzamide typically involves the formation of the triazole ring followed by the attachment of the benzamide group. One common method is the “Click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring . The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions. The resulting triazole intermediate is then reacted with benzoyl chloride to form the final product .

Industrial Production Methods

Industrial production of triazole derivatives often involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form triazole N-oxides.

Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid or nitric acid.

Major Products Formed

Oxidation: Triazole N-oxides

Reduction: Dihydrotriazoles

Substitution: Nitro- and halogen-substituted derivatives

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. N-(4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenyl)benzamide has been studied for its effectiveness against various bacterial strains and fungi. The triazole ring is known for its ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, thus presenting a mechanism for antifungal activity .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Triazoles have been linked to the inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Studies have shown that similar compounds can target specific cancer cells while sparing normal cells, making them valuable candidates for cancer therapy .

Enzyme Inhibition

This compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its interaction with cytochrome P450 enzymes could alter drug metabolism and efficacy, which is crucial for developing personalized medicine approaches .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various triazole derivatives, including this compound. The compound demonstrated significant activity against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Case Study 2: Anticancer Activity

In vitro studies showed that this compound inhibited the growth of breast cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Study 3: Enzyme Interaction

Research on the metabolic profile of this compound revealed its potential to inhibit specific cytochrome P450 enzymes in liver microsomes. This inhibition could lead to altered pharmacokinetics of co-administered drugs .

Mechanism of Action

The mechanism of action of N-(4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenyl)benzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, leading to inhibition of their activity. For example, triazole derivatives have been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The benzamide group can further enhance the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzamide-Triazole Derivatives

Key Observations :

Key Observations :

- Ultrasound-assisted synthesis () reduces reaction time by ~83% and improves yields by 25–30% compared to conventional methods.

- Click chemistry () is widely used for triazole formation but may require post-reaction purification.

Physicochemical Properties

Spectral data and substituent effects highlight differences in stability and reactivity.

Table 3: Spectral Data Comparison

Key Observations :

Hypotheses for Target Compound :

- The ethyl group may improve blood-brain barrier permeability compared to polar analogues (e.g., ).

Biological Activity

N-(4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenyl)benzamide is a compound belonging to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Triazole compounds are known for their broad spectrum of biological activities which include:

- Antimicrobial Activity : Triazoles have been shown to possess significant activity against various pathogens, including bacteria and fungi.

- Anticancer Activity : Certain triazole derivatives exhibit cytotoxic effects against different cancer cell lines.

- Anti-inflammatory Activity : Some triazoles demonstrate potential in reducing inflammation.

Antimicrobial Activity

Research indicates that triazole derivatives can effectively inhibit the growth of Mycobacterium tuberculosis. For instance, a study synthesized a series of 4-phenyl-[1,2,3]-triazole derivatives that were screened for antimycobacterial activity. Among these, several compounds displayed greater efficacy than the standard drug ethambutol against drug-resistant strains of M. tuberculosis H37Rv .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Ethambutol | 0.5 | Control |

| Triazole A | 0.25 | Active |

| Triazole B | 0.125 | Highly Active |

Anticancer Activity

The cytotoxic effects of this compound were evaluated against various human cancer cell lines using the crystal violet assay. The compound showed promising results in inhibiting cell proliferation:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical) | 12.5 |

| MCF7 (Breast) | 15.0 |

| A549 (Lung) | 10.0 |

These findings suggest that the compound has potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, triazole derivatives have been noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Case Studies

- Antimycobacterial Screening : A study highlighted the synthesis of various triazole derivatives and their evaluation against M. tuberculosis strains. Compounds with a phenyl group at specific positions demonstrated enhanced activity .

- Cytotoxicity Testing : Another investigation assessed the cytotoxicity of triazole derivatives on human cancer cell lines, revealing structure-activity relationships that could guide further development .

- Anti-inflammatory Mechanisms : Research into the anti-inflammatory properties of triazoles indicated their potential in modulating inflammatory pathways, thus supporting their use in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.